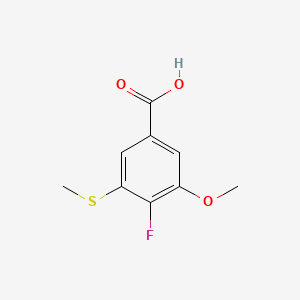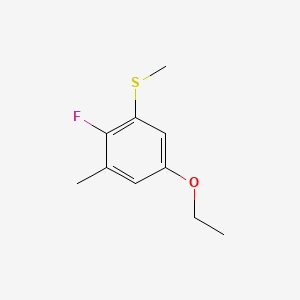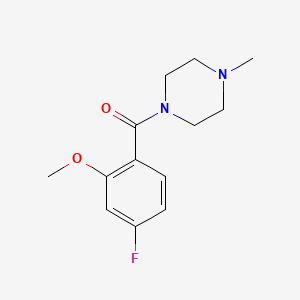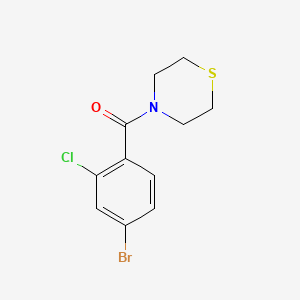
(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C11H11BrClNOS It is characterized by the presence of a bromo and chloro substituent on a phenyl ring, along with a thiomorpholino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiomorpholino group can undergo oxidation to form sulfoxides or sulfones.
Condensation Reactions: The methanone moiety can participate in condensation reactions with amines or alcohols to form imines or acetals.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The thiomorpholino group can interact with enzymes or receptors, leading to modulation of their activity. The bromo and chloro substituents on the phenyl ring can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-chlorophenyl)(morpholino)methanone: Similar structure but with a morpholino group instead of a thiomorpholino group.
(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone: Similar structure but with an additional fluorine substituent.
Uniqueness
(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone is unique due to the presence of both bromo and chloro substituents on the phenyl ring, along with the thiomorpholino group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDTMAJBCSSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
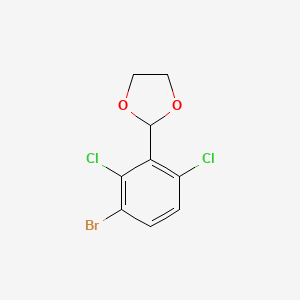
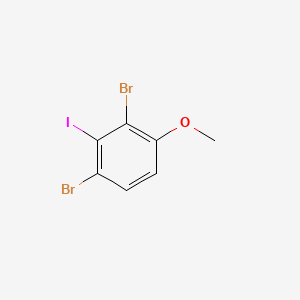
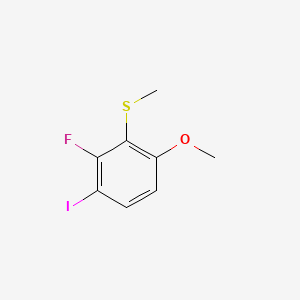
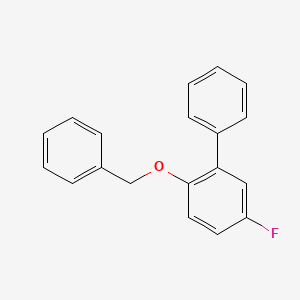
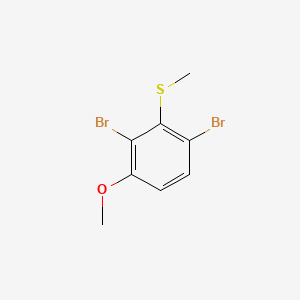
![2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286848.png)
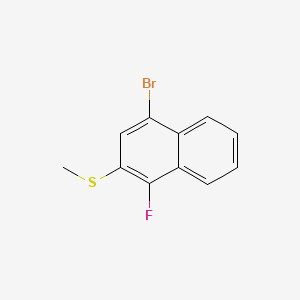
![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)
![3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286867.png)
![2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286880.png)
![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)
